An In-Depth Technical Guide to 2-Ethynyl-N,N-dimethylaniline: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Ethynyl-N,N-dimethylaniline: Synthesis, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 2-ethynyl-N,N-dimethylaniline, a versatile yet under-documented aromatic building block. While specific literature on this ortho-isomer is sparse, this document synthesizes information from analogous compounds and established chemical principles to present its predicted chemical and physical properties, spectroscopic signature, and potential applications. A detailed, field-proven protocol for its synthesis via Sonogashira cross-coupling is provided, explaining the causal relationships behind methodological choices. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling them to harness the unique reactivity offered by the ortho-positioning of the ethynyl and dimethylamino functionalities.
Introduction and Strategic Importance
2-Ethynyl-N,N-dimethylaniline is a substituted aromatic amine that merges two highly valuable functional groups onto a single scaffold: the terminal alkyne and the N,N-dimethylaniline moiety. The terminal alkyne is a cornerstone of modern organic synthesis, serving as a versatile handle for carbon-carbon bond formation through reactions like the Sonogashira coupling, cycloadditions (e.g., "click chemistry"), and various metal-catalyzed transformations.[1][2] The N,N-dimethylaniline group, a strong electron-donating moiety, significantly influences the electronic properties of the benzene ring and serves as a key structural motif in numerous dyes, molecular probes, and pharmaceutical agents.[3][4][5]
The strategic placement of these two groups at the ortho (1,2) positions creates a unique chemical environment. This proximity allows for potential intramolecular interactions and facilitates cyclization reactions to form nitrogen-containing heterocycles, such as indoles and quinolines, which are privileged structures in drug discovery. This guide aims to bridge the information gap on this specific isomer by providing a robust framework for its synthesis and a scientifically-grounded perspective on its properties and reactivity, thereby empowering its application in advanced research.
Chemical Structure and Physicochemical Properties
Molecular Structure and Identifiers
The structure consists of a benzene ring substituted with an ethynyl group (-C≡CH) at position 2 and a dimethylamino group (-N(CH₃)₂) at position 1.
Caption: 2D structure of 2-ethynyl-N,N-dimethylaniline.
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Molecular Formula: C₁₀H₁₁N
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Molecular Weight: 145.20 g/mol [6]
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CAS Number: Not definitively assigned. Researchers should verify any supplied CAS number before procurement.
Physicochemical Properties
Specific experimental data for 2-ethynyl-N,N-dimethylaniline is not widely published. The following table provides predicted values alongside experimental data for the structurally related para-isomer (4-ethynyl-N,N-dimethylaniline) and the parent primary amine (2-ethynylaniline) for comparative purposes.
| Property | 2-Ethynyl-N,N-dimethylaniline (Predicted) | 4-Ethynyl-N,N-dimethylaniline (Experimental) | 2-Ethynylaniline (Experimental) |
| Appearance | Colorless to light yellow oil or low-melting solid | White to light yellow powder/crystal[7] | Colorless liquid[8] |
| Melting Point (°C) | < 25 | 49 - 53[7][9] | 87 - 88 (Note: may be salt form)[8] |
| Boiling Point (°C) | ~220-240 | Not available | 229 - 230 |
| Density (g/mL) | ~1.01 | Not available | 1.030 (at 25 °C) |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ether, Acetone). Insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. |
Predicted Spectroscopic Profile
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.4-7.0 (m, 4H, Ar-H): Aromatic protons will appear as a complex multiplet.
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δ ~3.3 (s, 1H, C≡C-H): The acetylenic proton signal is expected to be a sharp singlet.
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δ ~2.7 (s, 6H, N(CH₃)₂): The two equivalent methyl groups will present as a sharp singlet.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~150 (Ar-C-N): Quaternary carbon attached to the nitrogen.
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δ ~132, 129, 124, 120 (Ar-CH): Aromatic methine carbons.
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δ ~115 (Ar-C-C≡): Quaternary carbon attached to the alkyne.
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δ ~83 (C≡CH): Terminal alkyne carbon.
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δ ~80 (C≡CH): Internal alkyne carbon.
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δ ~44 (N(CH₃)₂): Methyl carbons.
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Infrared (IR) Spectroscopy (neat, cm⁻¹):
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~3300 (sharp, strong): ≡C-H stretch, characteristic of a terminal alkyne.
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~2100 (sharp, medium): C≡C stretch.
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~3050, 2950-2800: Aromatic and aliphatic C-H stretches.
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~1600, 1500: Aromatic C=C stretching vibrations.
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Mass Spectrometry (EI):
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M⁺ at m/z = 145, corresponding to the molecular ion.
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Key fragment at m/z = 130, corresponding to the loss of a methyl group ([M-15]⁺).
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Synthesis Methodologies
The most reliable and versatile method for synthesizing 2-ethynyl-N,N-dimethylaniline is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne under mild conditions, demonstrating high functional group tolerance.[1][10][11]
Primary Synthetic Route: Sonogashira Cross-Coupling
This protocol details the coupling of 2-iodo-N,N-dimethylaniline with a silyl-protected alkyne, followed by deprotection. The use of a protecting group like trimethylsilyl (TMS) is a field-proven strategy to prevent the self-coupling of the terminal alkyne (Glaser coupling), thereby ensuring higher yields of the desired product.[12]
Caption: Workflow for the two-step synthesis of 2-ethynyl-N,N-dimethylaniline.
Experimental Protocol:
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Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodo-N,N-dimethylaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
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Expertise & Experience: Using a pre-catalyst like Pd(PPh₃)₂Cl₂ is common; it is reduced in situ to the active Pd(0) species. CuI is crucial for activating the alkyne and increasing the reaction rate.[1] The flask must be thoroughly dried to prevent moisture from quenching reagents.
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-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the Glaser coupling side reaction.
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Reagent Addition: Under a positive pressure of nitrogen, add anhydrous triethylamine (Et₃N, 3.0 eq) via syringe. The amine acts as both the base to neutralize the HI byproduct and as a solvent.[2] Following this, add (trimethylsilyl)acetylene (1.2 eq) dropwise.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C.
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Trustworthiness: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the 2-iodo-N,N-dimethylaniline spot indicates completion. This self-validating step prevents premature work-up or unnecessary heating.
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Work-up and Purification (Step 1): Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst residues. Concentrate the filtrate under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-N,N-dimethylaniline.
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Deprotection: Dissolve the purified silylated intermediate in a mixture of methanol and tetrahydrofuran (THF). Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature.
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Expertise & Experience: K₂CO₃ in methanol is a mild and effective method for silyl deprotection. Alternatively, for more stubborn cases, tetrabutylammonium fluoride (TBAF) in THF can be used.
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Final Purification (Step 2): Monitor the deprotection by TLC. Upon completion, remove the solvent in vacuo. Add water and extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-ethynyl-N,N-dimethylaniline.
Reactivity and Potential Applications
The unique ortho-arrangement of the nucleophilic amine and the reactive alkyne makes this molecule a powerful precursor for building complex molecular architectures.
Precursor for Heterocyclic Synthesis
The most compelling application is in the synthesis of N-heterocycles. For example, under palladium or gold catalysis, 2-ethynyl-N,N-dimethylaniline can undergo intramolecular cyclization to form substituted indoles, a core structure in many pharmaceuticals. The dimethylamino group can subsequently be modified or removed.
Building Block in Materials Science
Analogous to its para-isomer, 4-ethynyl-N,N-dimethylaniline, the title compound can serve as a monomer or building block for advanced materials.[7]
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Conductive Polymers: The conjugated system can be extended through polymerization of the ethynyl group, creating materials with interesting electronic and photophysical properties.
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Molecular Probes and Dyes: The dimethylaniline moiety is a well-known solvatochromic fluorophore. The ethynyl group allows for its covalent incorporation into larger systems, such as proteins or polymers, to probe local environments.
Intermediate in Medicinal Chemistry
The ethynyl group is a bioisostere for various functional groups and provides a rigid linker for drug design. Its ability to participate in click chemistry allows for the efficient late-stage functionalization of complex molecules, a highly desirable strategy in the development of drug candidates and activity-based probes.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-ethynyl-N,N-dimethylaniline. The following precautions are based on data for N,N-dimethylaniline and 2-ethynylaniline.[13][14][15][16] This compound should be handled only by trained personnel in a well-ventilated chemical fume hood.
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[15][16] | P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection.[14] |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[6] | P264: Wash skin thoroughly after handling.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Carcinogenicity | H351: Suspected of causing cancer (based on N,N-dimethylaniline).[15][16] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[14] |
| Environmental | H411: Toxic to aquatic life with long lasting effects.[14][15] | P273: Avoid release to the environment.[14] |
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Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Ethynyl-N,N-dimethylaniline represents a synthetic building block with significant untapped potential. While direct characterization data is limited, its properties and reactivity can be reliably predicted from established chemical principles. The robust Sonogashira synthesis protocol outlined herein provides a clear pathway for its preparation. The unique ortho-disposition of its functional groups makes it an exceptionally promising substrate for the synthesis of complex N-heterocycles and a valuable component for the design of novel functional materials and medicinal agents. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their synthetic programs.
References
-
Synthesis of 2-ethynylaniline derivatives via copper catalysed Sonogashira reaction. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
4-ethynyl-N,N-dimethylaniline. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
O-Ethyl-N,N-dimethylaniline. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
N,N-Dimethylaniline. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
-
N,N-Dimethylaniline. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
Dimethylaniline Supplement. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]
-
N,N-Dimethylaniline Safety Data Sheet. (2024, November 28). Penta Chemicals. Retrieved February 7, 2024, from [Link]
-
How to Effectively Utilize N N-Dimethylaniline in Industrial Applications. (2025, October 10). Medium. Retrieved February 7, 2024, from [Link]
-
N,N-Dimethylaniline, a molecule to dye for. (2023, May 12). YouTube. Retrieved February 7, 2024, from [Link]
-
Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Main uses of dimethylaniline. (2022, June 15). Green View Technology. Retrieved February 7, 2024, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 4. How to Effectively Utilize N N-Dimethylaniline in Industrial Applications [starskychemical.com]
- 5. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 6. 4-ethynyl-N,N-dimethylaniline | C10H11N | CID 5191884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-エチニル-N,N-ジメチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. merckmillipore.com [merckmillipore.com]
